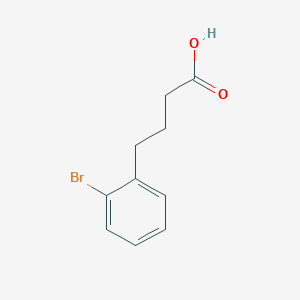

N-(4-Aminobutyl)-2-nitrobenzènesulfonamide

Vue d'ensemble

Description

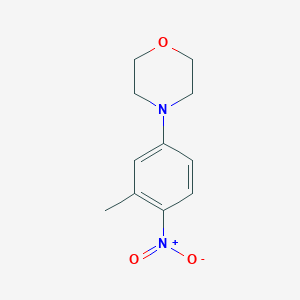

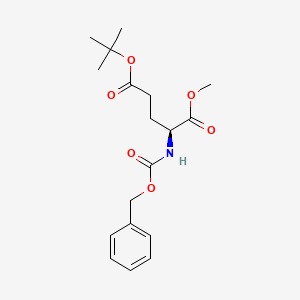

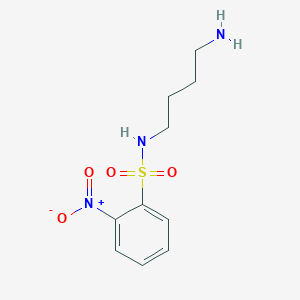

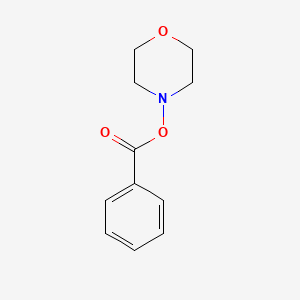

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide is a chemical compound that belongs to the class of nitrobenzenesulfonamides. These compounds are known for their versatility in organic synthesis, particularly in the preparation and protection of amines. The presence of the nitro and sulfonamide groups in the molecule provides reactive sites for various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides typically involves the reaction of primary amines with nitrobenzenesulfonyl chloride. This method has been demonstrated to yield N-alkylated sulfonamides in near quantitative yields through alkylation reactions such as the Mitsunobu reaction or conventional methods . The sulfonamide group serves as a protecting group for the amine, which can be deprotected under mild conditions to yield the free amine . Additionally, the introduction of the nitro group allows for further functionalization through reactions such as reductions and vicarious nucleophilic substitution .

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides have been studied using experimental techniques like FT-IR and FT-Raman, as well as computational methods such as density functional theory (DFT) . These studies provide insights into the molecular conformation and the effects of substituents on the characteristic vibrational bands of the benzene sulfonamide core. The optimized structures of these compounds have been compared with experimental values, showing good agreement .

Chemical Reactions Analysis

Nitrobenzenesulfonamides are highly reactive and can participate in a variety of chemical reactions. They have been used as protecting groups for amines in peptide synthesis, allowing for the selective activation and coupling of amino acids . The nitro group in these compounds can also be selectively reduced or participate in nucleophilic substitution reactions, which is useful for the functionalization of the aromatic ring . Furthermore, the sulfonamide group can be used to introduce different protecting groups such as Boc, Alloc, and Cbz, which are commonly used in the synthesis of primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by the presence of the nitro and sulfonamide groups. These compounds are typically crystalline solids that can be characterized by their melting points, solubility, and stability under various conditions. The nitro group is an electron-withdrawing group that affects the acidity of the amine and the reactivity of the aromatic ring. The sulfonamide group, on the other hand, is a good leaving group that facilitates nucleophilic substitution reactions .

Applications De Recherche Scientifique

Chimiluminescence dans les bioessais

N-(4-Aminobutyl)-2-nitrobenzènesulfonamide: , également connu sous le nom de N-(4-Aminobutyl)-N-éthylisoluminol ou ABEI, est principalement utilisé comme réactif de chimiluminescence . Il est impliqué dans les bioessais où ses propriétés luminescentes sont utilisées pour détecter la présence d'analytes spécifiques. Cette application est cruciale dans le diagnostic médical, la surveillance environnementale et les tests de sécurité alimentaire.

Immunoessais

La capacité de l'ABEI à émettre de la lumière lors de l'oxydation en fait un excellent marqueur pour les immunoessais . Il peut être conjugué à des anticorps ou des antigènes pour détecter diverses biomolécules. Ceci est particulièrement utile dans la détection des hormones, des médicaments et des protéines dans le diagnostic clinique.

Surveillance environnementale

Enfin, l'ABEI est utilisé dans la surveillance environnementale pour détecter les polluants et les toxines. Sa sensibilité élevée permet la détection de faibles concentrations de substances dangereuses, contribuant ainsi à la protection de l'environnement et à la santé publique.

Chacune de ces applications tire parti des propriétés chimiluminescentes uniques de This compound, ce qui en fait un outil polyvalent dans la recherche scientifique. La capacité du composé à émettre de la lumière sous certaines conditions fournit une méthode non invasive et très sensible pour diverses fins analytiques et diagnostiques. Informations basées sur les propriétés chimiques et les applications courantes dans le domaine .

Orientations Futures

Mécanisme D'action

Target of Action

N-(4-Aminobutyl)-2-nitrobenzenesulfonamide, also known as Agmatine, is a natural metabolite of the amino acid arginine . It primarily targets neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . These targets play crucial roles in various physiological processes, including cardiovascular regulation, neuroprotection, and psychiatric conditions .

Mode of Action

Agmatine interacts with its targets through modulation of receptors (NMDA, alpha 2, and imidazoline) and ion channels (ATP sensitive potassium channels and voltage-gated calcium channels) as well as blocking nitric oxide synthesis . These interactions result in various physiological effects, such as mildly reducing heart rate and blood pressure .

Biochemical Pathways

Agmatine affects several biochemical pathways. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . These affected pathways and their downstream effects are crucial for the compound’s potential indications for diabetes, neuroprotection, and psychiatric conditions .

Pharmacokinetics

The pharmacokinetics of Agmatine is still under investigation . Isotopic labeling of endogenous metabolites like agmatine has emerged as a powerful approach to study metabolism-related biological processes . This can help in understanding the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Agmatine’s action are diverse, given its multiple targets and modes of action. It has several physiological effects, including cardioprotection, neuroprotection, and potential therapeutic effects on psychiatric conditions such as depression, anxiety, schizophrenia, and cognition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Agmatine. For instance, Agmatine-functionalized graphene composite (ABEI-GC) exhibited excellent electrochemiluminescence (ECL) activity This suggests that the compound’s action can be influenced by the presence of other substances, such as graphene composites

Propriétés

IUPAC Name |

N-(4-aminobutyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15/h1-2,5-6,12H,3-4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIRGPMZEKSCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462394 | |

| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211512-13-9 | |

| Record name | N-(4-Aminobutyl)-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)